SDZ-62-434
SDZ-62-434
SDZ-62-434 is a platelet activating factor inhibitor potentially for the treatment of cancer. Anti-inflammatory effects of SDZ-62-434 seem to be mediated by interrupting the early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB but not Janus kinase-2 (JAK-2), extracellular signal-regulated kinase (ERK), p38, or C-Jun N-terminal kinase (JNK), according to pharmacological, biochemical and functional analyses.
Brand Name:
Vulcanchem
CAS No.:
115621-95-9
VCID:
VC0542886
InChI:
InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H
SMILES:
C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl
Molecular Formula:
C22H25Cl2N3
Molecular Weight:
402.4 g/mol
SDZ-62-434
CAS No.: 115621-95-9
Inhibitors
VCID: VC0542886
Molecular Formula: C22H25Cl2N3
Molecular Weight: 402.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | SDZ-62-434 is a platelet activating factor inhibitor potentially for the treatment of cancer. Anti-inflammatory effects of SDZ-62-434 seem to be mediated by interrupting the early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and NF-kappaB but not Janus kinase-2 (JAK-2), extracellular signal-regulated kinase (ERK), p38, or C-Jun N-terminal kinase (JNK), according to pharmacological, biochemical and functional analyses. |
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CAS No. | 115621-95-9 |
Product Name | SDZ-62-434 |
Molecular Formula | C22H25Cl2N3 |
Molecular Weight | 402.4 g/mol |
IUPAC Name | 5-(4-piperidin-1-ylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride |
Standard InChI | InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H |
Standard InChIKey | BKOQATFPPHQOQH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SDZ-62-434; SDZ 62 434; SDZ62434 |
Reference | 1: Lee JY, Rhee MH, Cho JY. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Naunyn Schmiedebergs Arch Pharmacol. 2008 Apr;377(2):111-24. doi: 10.1007/s00210-008-0266-y. PubMed PMID: 18299817. 2: Cheon SH, Park JS, Jeong SH, Chung BH, Choi BG, Cho WJ, Kang BH, Lee CO. Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Arch Pharm Res. 1997 Apr;20(2):138-43. PubMed PMID: 18975191. 3: Houlihan WJ, Munder PG, Handley DA, Nemecek GA. Preclinical pharmacology and possible mechanism of action of the novel antitumor agent 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo [2,1-a]isoquinoline. Arzneimittelforschung. 1995 Oct;45(10):1133-7. PubMed PMID: 8595076. 4: Houlihan WJ, Munder PG, Handley DA, Cheon SH, Parrino VA. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. J Med Chem. 1995 Jan 20;38(2):234-40. PubMed PMID: 7830265. 5: Brunton VG, Workman P. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434. Br J Cancer. 1993 May;67(5):989-95. PubMed PMID: 8388233; PubMed Central PMCID: PMC1968438. 6: Koenigsmann M, Zafferani M, Danhauser-Riedl S, Reufi B, Houlihan WJ, Thiel E, Berdel WE. Lack of therapeutic effects of platelet activating factor antagonists in WEHI-3B leukemia, human xenotransplanted colorectal and lung cancer and Lewis-lung tumor in vivo. Cancer Lett. 1992 Dec 24;67(2-3):145-56. PubMed PMID: 1483263. 7: Valone FH, Ruis NM. Stimulation of tumour necrosis factor release by cytotoxic analogues of platelet-activating factor. Immunology. 1992 May;76(1):24-9. PubMed PMID: 1628897; PubMed Central PMCID: PMC1421731. 8: Danhauser-Riedl S, Felix SB, Houlihan WJ, Zafferani M, Steinhauser G, Oberberg D, Kalvelage H, Busch R, Rastetter J, Berdel WE. Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines. Cancer Res. 1991 Jan 1;51(1):43-8. PubMed PMID: 1988103. |
PubChem Compound | 130786 |
Last Modified | Feb 18 2024 |
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